Trimethyl[(3-methylphenyl)ethynyl]silane
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[2-(3-methylphenyl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-11-6-5-7-12(10-11)8-9-13(2,3)4/h5-7,10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHVDAIWZRYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701217 | |
| Record name | Trimethyl[(3-methylphenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40230-90-8 | |
| Record name | Trimethyl[(3-methylphenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Depth Spectroscopic and Structural Elucidation of Trimethyl 3 Methylphenyl Ethynyl Silane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Probing
High-resolution NMR spectroscopy serves as the cornerstone for determining the precise connectivity of atoms within the Trimethyl[(3-methylphenyl)ethynyl]silane molecule. Analysis of 1H, 13C, and 29Si NMR spectra provides definitive evidence for the arrangement of the trimethylsilyl (B98337) group, the ethynyl (B1212043) linker, and the 3-methylphenyl (m-tolyl) moiety.
The 1H NMR spectrum is expected to show distinct signals for the trimethylsilyl protons, the aromatic protons of the m-tolyl group, and the methyl protons on the aromatic ring. The nine protons of the trimethylsilyl group (Si(CH₃)₃) typically appear as a sharp singlet far upfield, around 0.25 ppm, due to the electropositive nature of silicon. The aromatic region would display a more complex pattern corresponding to the four protons on the substituted ring, while the tolyl methyl group would present as a singlet around 2.3 ppm.
The 13C NMR spectrum provides further confirmation of the carbon skeleton. Key signals include those for the trimethylsilyl methyl carbons, the two sp-hybridized alkyne carbons, the six distinct aromatic carbons, and the tolyl methyl carbon. The chemical shifts of the alkyne carbons are particularly diagnostic, indicating the electronic effects of the silicon and aryl substituents. For analogous compounds like ((3,5-dimethylphenyl)ethynyl)trimethylsilane, the alkyne carbons appear at approximately 93.4 and 105.7 ppm. rsc.org
Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound (Based on data from analogous compounds)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Si(CH₃)₃ | ~0.25 (s, 9H) | ~0.0 |
| Ar-CH₃ | ~2.3 (s, 3H) | ~21.3 |
| C≡C-Si | N/A | ~94 |
| C≡C-Ar | N/A | ~105 |
| Aromatic C-H | ~7.1-7.4 (m, 4H) | ~128-132 |
| Aromatic C-CH₃ | N/A | ~138 |
| Aromatic C-C≡ | N/A | ~123 |
(s = singlet, m = multiplet)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~0.25 ppm to the trimethylsilyl carbon signal and connect the aromatic proton signals to their corresponding aromatic carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of the molecular fragments. Key expected correlations for this compound include:
Correlations between the trimethylsilyl protons (δ ~0.25 ppm) and both alkyne carbons (C≡C).
Correlations between the aromatic protons and various aromatic carbons, as well as the neighboring alkyne carbon (C≡C-Ar).
Correlations from the tolyl methyl protons (δ ~2.3 ppm) to the aromatic carbon they are attached to (C-CH₃) and the adjacent aromatic C-H carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space. For a relatively small and conformationally flexible molecule like this, NOESY can show through-space correlations between the protons of the trimethylsilyl group and the ortho protons on the aromatic ring, providing insights into preferred conformations.
29Si NMR spectroscopy is a powerful tool for probing the immediate electronic environment of the silicon atom. huji.ac.il Silicon chemical shifts span a wide range, making them sensitive indicators of substituent effects. huji.ac.ilpascal-man.com For alkynylsilanes, the 29Si nucleus is typically deshielded compared to tetralkylsilanes due to the influence of the sp-hybridized carbon atom. The chemical shift provides insight into the M-Si bond covalency and the electronic nature of the substituents. nih.gov In related structures like allyl(methyl)bis(phenylethynyl)silane, the 29Si chemical shift appears around -43 ppm. researchgate.net For this compound, the 29Si signal would be a single peak, and its precise chemical shift would reflect the electron-donating or -withdrawing nature of the 3-methylphenyl group transmitted through the alkyne linker.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Infrared (IR) and Raman spectroscopy provide a vibrational fingerprint of the molecule, identifying the functional groups present and offering insights into molecular symmetry and conformation. researchgate.net These two techniques are often complementary.
The IR and Raman spectra of this compound are characterized by several key vibrational modes. The high-frequency region is dominated by C-H stretching vibrations, while the fingerprint region contains a wealth of information about the carbon skeleton and silicon-carbon bonds.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |
| Aliphatic C-H Stretch (CH₃) | 2960 - 2850 | Medium-Strong | Medium |
| Alkyne C≡C Stretch | 2160 - 2150 | Medium-Weak | Very Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Medium-Strong |
| CH₃ Bending | 1450 - 1375 | Medium | Medium |
| Si-CH₃ Symmetric Bending | ~1250 | Strong | Weak |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |
Two regions of the vibrational spectrum are particularly informative for this molecule:
Alkyne Vibrations: The most diagnostic feature is the C≡C stretching mode. nih.gov For terminal alkynes, this appears around 2100-2140 cm⁻¹, but in internal, unsymmetrically substituted alkynes like this one, the frequency shifts slightly higher to the ~2150-2160 cm⁻¹ region. rsc.org Due to the change in polarizability during the vibration, this mode typically gives a very strong and sharp signal in the Raman spectrum, whereas its intensity in the IR spectrum is variable but often weaker.
Aromatic Ring Vibrations: The phenyl group gives rise to several characteristic bands. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern on the ring (1,3- or meta-substitution) influences the pattern of strong C-H out-of-plane bending modes in the 900-675 cm⁻¹ region of the IR spectrum, which can be used to confirm the isomer.
Gas-Phase Fragmentation Pathways and Mechanistic Insights from High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides the exact mass of the molecular ion, confirming the elemental composition, and its fragmentation pattern offers a roadmap of the molecule's structure. For trimethylsilyl compounds, fragmentation is often predictable and highly characteristic. nih.govresearchgate.net
Upon electron ionization (EI), this compound (C₁₂H₁₆Si, Exact Mass: 188.1021) would undergo several key fragmentation pathways:
Loss of a Methyl Radical: The most common initial fragmentation for trimethylsilyl compounds is the loss of a methyl group (•CH₃, 15 Da) to form a highly stable silicon-centered cation [M - 15]⁺ at m/z 173.0865. researchgate.net This is often the base peak in the spectrum.
C₁₂H₁₆Si⁺• → [C₁₁H₁₃Si]⁺ + •CH₃
Formation of the Trimethylsilyl Cation: Cleavage of the Si-C(alkyne) bond results in the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic signal at m/z 73.
Aryl Cation Formation: Fragmentation can also occur on the other side of the alkyne, leading to a [C₉H₉]⁺ fragment (m/z 117) corresponding to the methylphenylpropargyl cation. This can potentially rearrange to a more stable tropylium-like or other isomeric structures.
Loss of Acetylene (B1199291): Neutral loss of acetylene (C₂H₂) from major fragments can also occur, leading to further daughter ions.
The precise masses of these fragments, as determined by HRMS, allow for the unambiguous confirmation of their elemental formulas, solidifying the structural assignment.
Table 3: Predicted Major HRMS Fragments for this compound
| m/z (Calculated) | Formula | Identity |
|---|---|---|
| 188.1021 | [C₁₂H₁₆Si]⁺• | Molecular Ion (M⁺•) |
| 173.0865 | [C₁₁H₁₃Si]⁺ | [M - CH₃]⁺ |
| 117.0704 | [C₉H₉]⁺ | [M - Si(CH₃)₃]⁺ |
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing Arrangements (if applicable)
As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a detailed analysis of its crystal structure, including precise bond lengths, bond angles, and crystal packing arrangement, is not available.
However, analysis of closely related trimethylsilyl-containing compounds provides a strong basis for predicting the expected molecular geometry. For instance, in the crystal structure of a similar compound, Trimethyl(triphenylmethoxy)silane, the Si-O bond length is reported as 1.6379 (14) Å and the Si-O-C bond angle is 139.79 (11)°. nih.gov In another related structure, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, the O1—Si1 bond length is 1.632 (12) Å. researchgate.net
Based on these analogous structures, the trimethylsilyl group in this compound is expected to adopt a tetrahedral geometry around the silicon atom, with the C-Si-C bond angles close to the ideal 109.5°. The ethynyl linker (–C≡C–) is anticipated to be nearly linear. The 3-methylphenyl group would introduce a planar aromatic ring into the structure.
A hypothetical table of expected crystallographic parameters for this compound, based on known structures, is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |
| Si-C(ethynyl) Bond Length | ~1.85 Å |
| C≡C Bond Length | ~1.20 Å |
| C(ethynyl)-C(phenyl) Bond Length | ~1.43 Å |
| Si-C(methyl) Bond Length | ~1.86 Å |
Photoelectron Spectroscopy (e.g., XPS, HAXPES) for Electronic Structure Investigations and Surface Characterization
While specific Photoelectron Spectroscopy (PES) data for this compound is not available in the current literature, the technique, particularly X-ray Photoelectron Spectroscopy (XPS), is a powerful tool for probing the elemental composition and electronic states of such a molecule.
In a hypothetical XPS analysis of this compound, the survey spectrum would confirm the presence of silicon, carbon, and hydrogen. High-resolution spectra of the core levels would provide detailed information about the chemical environment of each element.
The Si 2p spectrum is expected to show a single peak corresponding to the silicon atom in the trimethylsilyl group. Based on studies of other organosilane compounds, this peak would likely appear in the binding energy range of 101-103 eV. researchgate.net The exact binding energy can provide insights into the bonding and oxidation state of the silicon atom.
The C 1s spectrum would be more complex, with multiple overlapping peaks that would require deconvolution. At least three distinct carbon environments are present: the methyl carbons of the trimethylsilyl group, the acetylenic carbons, and the aromatic carbons of the 3-methylphenyl group. The binding energies for these carbons would be expected in the following approximate ranges:
C-Si: ~284.2 eV researchgate.net
C-C/C-H (aromatic and methyl): ~284.8 - 285.0 eV
C≡C: ~284.5 eV
Analysis of the valence band region would reveal information about the molecular orbitals, including the π-system of the phenyl ring and the ethynyl group.
XPS is also highly sensitive to the surface of a material. If this compound were deposited as a thin film on a substrate, XPS could be used to characterize the film's homogeneity, thickness, and orientation. mdpi.com
Table 2: Expected Core-Level Binding Energies from XPS for this compound
| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |
|---|---|---|---|
| Si | 2p | -Si(CH₃)₃ | 101.0 - 103.0 |
| C | 1s | -C H₃ (on Si) | ~284.2 |
| C | 1s | -C ≡C- | ~284.5 |
| C | 1s | Aromatic C -H, C -C | ~284.8 |
Mechanistic Investigations and Reactivity Profiles of Trimethyl 3 Methylphenyl Ethynyl Silane
Electrophilic and Nucleophilic Additions to the Activated Carbon-Carbon Triple Bond
The carbon-carbon triple bond in arylethynylsilanes like Trimethyl[(3-methylphenyl)ethynyl]silane is a region of high electron density, making it susceptible to attack by electrophiles. lookchem.com The presence of the trimethylsilyl (B98337) group significantly influences the regioselectivity of these additions. Due to the β-silyl effect, which stabilizes a positive charge at the carbon atom beta to the silicon, electrophilic attack typically occurs at the carbon atom adjacent to the aromatic ring. wikipedia.org This directs the incoming electrophile to the internal carbon of the alkyne.
Conversely, the sp-hybridized carbon atoms of the alkyne render it more electrophilic compared to analogous alkenes, allowing for nucleophilic addition reactions. bldpharm.com This dual reactivity allows for a diverse range of functionalizations of the ethynyl (B1212043) moiety.
The functionalization of the ethynyl group in silylalkynes can be controlled with a high degree of regio- and stereoselectivity. The trimethylsilyl group plays a crucial role in directing these transformations. thieme-connect.com
Electrophilic Additions: In reactions such as hydrohalogenation or hydration, the electrophile (e.g., H⁺ or a halogen cation) adds to the carbon atom not bearing the silyl (B83357) group (the α-carbon), leading to the formation of a vinyl cation intermediate stabilized by the adjacent silicon atom. wikipedia.orgwikipedia.org Subsequent attack by a nucleophile occurs at the β-carbon. For instance, the hydroiodation of ethynylsilanes with trimethyliodosilane results in the Markovnikov addition of HI across the triple bond. gelest.com
Nucleophilic Additions: Nucleophilic attack generally occurs at the β-carbon atom, influenced by the electron-withdrawing nature of the silicon atom and its ability to stabilize an adjacent negative charge.
The stereochemistry of these additions is often anti, meaning the electrophile and nucleophile add to opposite faces of the triple bond, leading to the formation of the (E)-isomer of the resulting vinylsilane. thieme-connect.com
Silylalkynes are versatile substrates for a variety of cyclization reactions, forming carbocyclic and heterocyclic structures. The trimethylsilyl group can influence the regiochemical outcome of these cyclizations. thieme-connect.comnist.gov
Intermolecular Cyclizations: Arylethynyltrimethylsilanes can participate in intermolecular processes. For example, they can react in a three-step, one-pot sequence with sodium azide (B81097) and an alkyl bromide to yield desilylated 1-alkyl-4-aryl-1,2,3-triazoles via a [3+2] cycloaddition after initial desilylation. nih.gov
Intramolecular Cyclizations: When tethered to another reactive group, silylalkynes can undergo intramolecular cyclization. For instance, N-(2-cyanophenyl)-N-phenylbenzamides react with internal acetylenes like 1-(trimethylsilyl)prop-1-yne in a decarbonylative cyclization to produce quinolones, with the trimethylsilyl group directing the regioselectivity to place it at the 4-position of the product. nist.gov Similarly, intramolecular additions of allylsilanes to enones can proceed, with the terminal group on the tether governing the regiochemical outcome of the cyclization. matrix-fine-chemicals.com Acid-catalyzed intramolecular cyclization of N-cyano sulfoximines is also a known process. mdpi.com
Transition Metal-Catalyzed Transformations Involving the Silylalkyne Functionality
Transition metal catalysis unlocks a vast array of transformations for silylalkynes, leveraging the unique properties of the carbon-silicon bond and the triple bond. nih.govmdpi.com Catalysts based on palladium, rhodium, nickel, and other metals are commonly employed. organic-chemistry.orgresearchgate.net
Hydrosilylation involves the addition of a Si-H bond across the triple bond. This reaction is a powerful method for synthesizing vinylsilanes. The choice of catalyst and hydrosilane is critical for controlling the regioselectivity of the addition. gelest.com
Rhodium-catalyzed hydrosilylation often shows high regioselectivity. gelest.com
Platinum-catalyzed hydrosilylation is also effective, and with certain catalysts, can yield alkenyldimethyl(2-pyridyl)silanes with high regioselectivity. gelest.com
The general mechanism, such as the Chalk-Harrod mechanism, involves oxidative addition of the hydrosilane to the metal center, followed by coordination of the alkyne, migratory insertion, and reductive elimination to yield the vinylsilane product. wikipedia.org
Table 1: General Regioselectivity in Hydrosilylation of Aryl-Substituted Silylalkynes This table is based on general findings for the class of arylethynylsilanes, as specific data for this compound was not available.
| Catalyst System | Major Regioisomer | Stereochemistry |
|---|---|---|
| RhCl(PPh₃)₃ | α-adduct | cis |
| H₂PtCl₆ (Speier's catalyst) | β-adduct | cis |
Carbosilylation is a difunctionalization reaction that introduces both a silyl group and a carbon-based group across a carbon-carbon multiple bond in a single step. Silylcarboacylation is a related process where a silyl group and an acyl group are added. These reactions provide efficient routes to complex organosilicon compounds.
Silylalkynes are excellent partners in various cycloaddition reactions, with the silyl group often controlling the regioselectivity of the product. nih.gov
[2+2+2] Cyclotrimerization: This reaction involves the metal-catalyzed cyclization of three alkyne molecules to form a benzene (B151609) ring. When unsymmetrical alkynes like arylethynylsilanes are used, the silyl group can direct the regioselectivity of the resulting substituted benzene. For example, the palladium-catalyzed reaction of two equivalents of a terminal alkyne with a β-iodo-β-silylstyrene can lead to complete regioselection in the formation of 2-aryl-1,3,5-tris(silyl)benzene. nist.govnih.gov Rhodium catalysts are also effective for the cyclotrimerization of silylacetylenes with other alkynes. nih.gov
Diels-Alder Equivalents: Silylalkynes can act as dienophiles in Diels-Alder reactions. Cobalt-catalyzed Diels-Alder reactions of 1-trimethylsilylacetylenes with 1,3-dienes have been shown to provide excellent regiochemical control, with the specific regioisomer favored depending on the ligand used with the cobalt catalyst. nih.gov They can also participate in hetero-Diels-Alder reactions to form heterocyclic systems.
Desilylation Reactions and Their Application in Organic Synthesis
The cleavage of the carbon-silicon bond in this compound, known as desilylation, is a fundamental transformation that unlocks further synthetic utility. The trimethylsilyl group often serves as a protecting group for the terminal alkyne, which can be selectively removed to generate the corresponding terminal alkyne, 3-ethynyltoluene. nih.gov This unmasking is a critical step in many synthetic sequences, allowing for subsequent reactions at the newly formed C-H bond. nih.gov The protocols for desilylation are generally tolerant of various other functional groups, enhancing their strategic value in complex molecule synthesis. nih.gov
Protodesilylation Mechanisms and Conditions
Protodesilylation, or protiodesilylation, is the replacement of the trimethylsilyl group with a proton, yielding a terminal alkyne. This reaction is typically an electrophilic substitution occurring at the carbon atom bonded to the silicon. The mechanism involves the attack of an electrophile (a proton source) on the electron-rich alkyne, often facilitated by a nucleophilic activator that coordinates to the silicon atom, making the C-Si bond more susceptible to cleavage.
A variety of reagents and conditions can be employed to achieve protodesilylation of terminal alkynyl trimethylsilanes. Fluoride (B91410) ions, commonly from sources like tetrabutylammonium (B224687) fluoride (TBAF), are highly effective due to the high affinity of silicon for fluorine, which drives the reaction. nih.gov Mild bases or even catalytic amounts of specific reagents can also accomplish this transformation with high selectivity. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can smoothly cleave the TMS group from terminal alkynes while leaving other silyl ethers or more sterically hindered silyl groups like TBDMS and TIPS intact. organic-chemistry.org Another mild method involves catalysis with silver nitrate (B79036) (AgNO₃). organic-chemistry.org
Table 1: Common Conditions for Protodesilylation of Alkynyl Trimethylsilanes
| Reagent/Catalyst | Solvent | Conditions | Selectivity |
|---|---|---|---|
| Tetrabutylammonium Fluoride (TBAF) | THF or DMF | 0 °C to room temperature | Highly effective, but may cleave other silyl ethers |
| Potassium Carbonate (K₂CO₃) | Methanol | Room temperature | Mild and economical |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methanol | Room temperature | Selective for terminal acetylenic TMS groups |
| Silver Nitrate (AgNO₃) | Ethanol/Water | Room temperature | Catalytic and mild |
Oxidative and Reductive Desilylation Methodologies
Beyond simple protonolysis, the C-Si bond can be transformed into other functional groups through oxidative or reductive cleavage.
Oxidative Desilylation: A prominent application of oxidative desilylation is the Tamao-Fleming oxidation. In this process, the carbon-silicon bond is converted into a carbon-oxygen bond. For an alkynylsilane, this can be part of a sequence to generate a ketone. For instance, after a reaction such as hydrosilylation of the alkyne, the resulting vinylsilane can be oxidized. nih.gov However, direct oxidation is also possible. The process often begins with the activation of the silicon atom by a fluoride source like TBAF, followed by treatment with an oxidant such as hydrogen peroxide (H₂O₂), often in the presence of a base like potassium bicarbonate (KHCO₃). nih.gov This methodology effectively converts the alkynylsilane unit into a carbonyl-containing fragment, serving as a valuable tool for installing oxygen functionality. nih.gov
Reductive Desilylation: In some synthetic sequences, the silyl group is removed under reductive conditions. This is less common than protodesilylation or oxidation but can be synthetically useful. For example, an alkynylsilane can be used in a cyclization reaction where the silyl group helps direct the stereochemistry. Subsequently, the silyl group can be removed. In one reported pathway, a 2-silyl-1,2-dihydropyridine, formed from a silylacetylene derivative, was reductively desilylated to yield a tetrahydropyridine. nih.gov This demonstrates the role of the silyl group as a temporary control element that is later removed as part of a reduction step.
Rearrangement Reactions Involving the Silyl Group or Aromatic Ring
Rearrangement reactions involving arylalkynylsilanes like this compound are not extensively documented in the literature. However, silyl group migrations are known in related organosilicon compounds, suggesting potential, if unobserved, reactivity pathways.
One of the most well-known silyl migrations is the Brook rearrangement, which typically involves the migration of a silyl group from a carbon atom to an adjacent oxygen atom. The reverse of this, the retro-Brook rearrangement, involves the migration of a silyl group from an oxygen atom to a carbon atom. While these are most common in α-silyl alkoxides, analogous long-range migrations have been observed. For example, detailed studies have described a retro- nih.govnih.gov Brook rearrangement in 3-silyl allyloxysilanes. researchgate.net This process involves the 1,4-transfer of a silyl group from an oxygen atom to a vinylic carbon, driven by the formation of a stabilized carbanion. researchgate.net Although this occurs in an allylic system rather than an arylalkynyl one, it illustrates the general capacity of silyl groups to migrate under specific, often basic, conditions. The stability of the resulting carbanion is a critical factor in such rearrangements. researchgate.net
Rearrangements of the aromatic ring itself in this context are uncommon under typical synthetic conditions. The stability of the phenyl ring generally precludes skeletal rearrangements unless under harsh, high-energy conditions, such as those found in pyrolysis. rsc.org
Reactivity Modulation by Substituent Effects on the Phenyl Ring
The presence and position of substituents on the phenyl ring significantly influence the reactivity of the entire molecule through a combination of electronic and steric effects. In this compound, the methyl group at the meta position plays a distinct role.
Electronic Effects: The methyl group is a weak electron-donating group (EDG) that primarily operates through an inductive effect. nih.gov
It increases the electron density of the aromatic ring, making it slightly more susceptible to electrophilic aromatic substitution than unsubstituted phenylacetylene (B144264).
This electron-donating nature can also influence reactions at the alkyne. For example, in transition metal-catalyzed polymerizations of phenylacetylene derivatives, monomers with electron-donating substituents tend to react more slowly than those with electron-withdrawing substituents. rsc.org
The meta-position of the methyl group means its ability to exert resonance effects on the ethynylsilyl substituent is negligible, unlike a para-substituent. The influence is therefore mainly inductive. mdpi.com
Steric Effects: The position of the substituent is crucial.
A substituent at the meta-position, as in this compound, exerts minimal steric hindrance on the ethynylsilyl group. This leaves the reactive site unencumbered and accessible for transformations like coupling reactions, additions, or desilylation.
In contrast, an ortho-substituent would create significant steric bulk near the reaction center, potentially impeding the approach of reagents and catalysts. Studies have shown that ortho-substituted phenylacetylenes can fail to react under conditions where meta- and para-substituted analogs are readily transformed. acs.org
Table 2: Influence of the meta-Methyl Group on the Reactivity of this compound
| Feature | Effect of meta-Methyl Group | Rationale |
|---|---|---|
| Electronic Effect | Weakly activating | Inductive electron donation increases electron density on the ring and alkyne. nih.gov |
| Steric Effect | Minimal steric hindrance | The meta position is remote from the ethynylsilyl group, allowing easy access for reagents. acs.org |
| Reactivity at Alkyne | Generally high | Unhindered access and subtle electronic influence allow for participation in various coupling and addition reactions. acs.org |
| Reactivity on Ring | Moderately enhanced for electrophilic substitution | The electron-donating methyl group activates the ring towards electrophiles compared to the unsubstituted ring. |
Computational and Theoretical Studies on Trimethyl 3 Methylphenyl Ethynyl Silane
Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure
Detailed DFT studies specifically investigating the ground state geometry and electronic structure of Trimethyl[(3-methylphenyl)ethynyl]silane have not been identified in a thorough review of scientific databases.
Optimization of Molecular Conformations and Bond Lengths
No published data from DFT calculations are available regarding the optimized molecular conformations or specific bond lengths of this compound. Such a study would typically involve computational methods to find the lowest energy arrangement of the atoms, providing precise values for the lengths of the silicon-carbon, carbon-carbon triple, and aromatic ring bonds.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction
A Frontier Molecular Orbital (FMO) analysis for this compound, which would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not present in the available literature. This type of analysis is crucial for predicting the compound's chemical reactivity, including its behavior as an electrophile or nucleophile.
Ab Initio Methods for High-Accuracy Energy and Property Predictions
There is no evidence of high-accuracy energy and property predictions for this compound using ab initio methods in published research. These computationally intensive methods would provide a more precise calculation of the molecule's electronic energy and other properties compared to DFT.
Reaction Pathway Elucidation and Transition State Analysis for Key Transformations
Specific research elucidating reaction pathways and analyzing transition states for key chemical transformations involving this compound is not available. Such studies would be instrumental in understanding the mechanisms of reactions in which this compound participates, for instance, in its synthesis or subsequent functionalization.
Molecular Dynamics Simulations for Conformational Space Exploration
No molecular dynamics simulations focused on exploring the conformational space of this compound have been reported. These simulations would offer insights into the molecule's flexibility and the various shapes it can adopt over time due to the rotation of the trimethylsilyl (B98337) and methylphenyl groups.
Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Comparison with Experimental Data
While experimental spectra may exist, there are no published computational studies that predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound and compare them with experimental findings. Such predictive studies are vital for interpreting experimental data and confirming the molecular structure.
Advanced Research Applications of Trimethyl 3 Methylphenyl Ethynyl Silane in Synthetic Chemistry and Materials Science
Trimethyl[(3-methylphenyl)ethynyl]silane as a Strategic Building Block in Complex Molecule Synthesis
This compound is a versatile bifunctional reagent in synthetic chemistry. Its structure incorporates a terminal alkyne masked by a trimethylsilyl (B98337) (TMS) protecting group and a tolyl moiety suitable for further functionalization. The trimethylsilylethynyl group is a cornerstone of modern organic synthesis, serving as a stable, yet reactive, precursor for carbon-carbon and carbon-heteroatom bond formation. The TMS group provides stability during multi-step syntheses and can be selectively removed under specific conditions (e.g., with fluoride (B91410) ions or base) to liberate the terminal alkyne for subsequent reactions. Alternatively, the silicon atom can direct the stereochemical outcome of addition reactions across the alkyne.
The primary utility of this compound stems from its participation in a variety of coupling and cycloaddition reactions. The C(sp)-Si bond can be cleaved to generate a nucleophilic acetylide, or the entire trimethylsilylethynyl moiety can be coupled with electrophiles, most notably in palladium-catalyzed cross-coupling reactions like the Sonogashira, Stille, and Suzuki couplings. This reactivity makes it an invaluable building block for constructing complex molecular architectures. For instance, similar arylethynyl silanes are routinely used in the synthesis of natural products and functional organic materials. researchgate.net
Stereocontrolled Synthesis of Functionalized Alkenes and Arylalkenes
A significant application of this compound is in the stereocontrolled synthesis of highly substituted alkenes and arylalkenes. The carbon-carbon triple bond serves as a scaffold upon which new stereocenters can be precisely installed. The presence of the bulky trimethylsilyl group plays a crucial role in directing the regioselectivity and stereoselectivity of addition reactions.
One of the most powerful methods for this transformation is hydrometallation , followed by cross-coupling or functionalization. For example, hydrosilylation or hydroboration of the alkyne proceeds with high regioselectivity, with the silicon or boron group adding to the terminal carbon due to the steric influence of the TMS group. The resulting vinylsilane or vinylborane (B8500763) intermediates are themselves versatile building blocks that can participate in stereoretentive cross-coupling reactions to yield di-, tri-, or tetrasubstituted alkenes.
Recent advancements in copper hydride catalysis offer a direct route to trisubstituted Z-alkenes from terminal alkynes. nih.gov By analogy, desilylation of this compound to reveal the terminal alkyne, followed by copper-catalyzed hydroalkylation, would provide a direct and highly stereoselective route to Z-configured trisubstituted arylalkenes. nih.gov The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity, often yielding either the E or Z isomer exclusively. ubc.ca
Below is a table summarizing key transformations for stereocontrolled alkene synthesis starting from an arylethynylsilane precursor.
| Transformation | Reagents/Catalyst | Intermediate | Product Stereochemistry |
| Hydrosilylation-Protodesilylation | HSiR'₃, Pt or Rh catalyst; then H⁺ | Vinylsilane | Typically E-alkene |
| Hydroboration-Suzuki Coupling | 1. HBpin, catalyst 2. Aryl-X, Pd catalyst | Vinylboronate ester | E- or Z-alkene depending on conditions |
| Hydrostannylation-Stille Coupling | 1. Bu₃SnH, radical initiator 2. Aryl-X, Pd catalyst | Vinylstannane | E- or Z-alkene depending on conditions |
| Carbometalation | Organocopper or organozinc reagents | Vinylmetal species | Syn-addition, leading to defined stereochemistry |
| Copper-Catalyzed Hydroalkylation | CuH catalyst, alkyl electrophile | Vinylcopper | Predominantly Z-alkene |
Precursor for Heterocyclic Compounds and Natural Product Cores
The ethynyl (B1212043) moiety of this compound is a powerful dienophile and dipolarophile, making it an excellent precursor for constructing a wide range of heterocyclic systems through cycloaddition reactions. The reaction of the alkyne with 1,3-dipoles, such as azides or nitrile oxides, provides a regioselective route to five-membered heterocycles like triazoles and isoxazoles, respectively. mdpi.com These [3+2] cycloaddition reactions are fundamental in medicinal chemistry and materials science.
Furthermore, the compound serves as a key building block in the total synthesis of complex natural products. After deprotection, the resulting terminal alkyne can undergo palladium-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is a highly efficient method for forming C(sp²)-C(sp) bonds and is widely used to assemble the carbon skeleton of complex molecules. For example, the core structures of arylnaphthalene lignans (B1203133) have been synthesized using ethynyl(trimethyl)silane as a key reactant in a sequence involving Sonogashira coupling. researchgate.net The 3-methylphenyl group of the title compound can be further elaborated, allowing for the synthesis of diverse and complex target molecules.
Monomer in Precision Polymerization Methodologies
Aryl-ethynyl silanes, including this compound, are valuable monomers for the synthesis of advanced functional polymers. The combination of the rigid aryl-alkyne unit and the flexible, solubilizing trimethylsilyl group allows for the creation of polymers with unique thermal, mechanical, and electronic properties. These polymers, often classified as poly(aryleneethynylene)s (PAEs) or poly(silylene arylacetylene)s (PSAs), are of significant interest for applications in high-temperature materials and electronics. nih.govmdpi.com
Homopolymerization and Copolymerization Pathways
While the direct homopolymerization of this compound is not widely reported, analogous aryl-ethynyl monomers can be polymerized through several methods. Transition-metal-catalyzed polyaddition reactions, using catalysts based on rhodium, tungsten, or molybdenum, can induce the polymerization of the alkyne moiety to form a polymer with a polyene backbone.
More commonly, this compound would be used as a monomer in copolymerization reactions. It can be copolymerized with other di-functional monomers to create precisely defined polymer architectures. For example, after conversion to a di-ethynyl or di-halo derivative, it could be used in step-growth polymerizations.
Key copolymerization pathways include:
Sonogashira Polycondensation: Copolymerization of a dihaloaryl monomer with a diethynyl monomer (which can be derived from the title compound). This is a primary route to poly(aryleneethynylene)s. nih.govresearchgate.net
Dehydrogenative Coupling: Catalytic dehydrogenative coupling of monomers containing Si-H bonds with diethynyl monomers can produce poly[(silylene)ethynylene-arylene-ethynylene]s, which are known for their extremely high thermal stability. mdpi.com
Block Copolymerization: Sequential monomer addition can be used to synthesize block copolymers, allowing for the combination of properties from different polymer segments. This approach has been used to improve the processability and mechanical properties of PSA resins without sacrificing thermal stability. mdpi.comsemanticscholar.org
Properties of Derived Poly(this compound) and Copolymers
Polymers derived from this compound are expected to exhibit a combination of properties characteristic of poly(aryleneethynylene)s and organosilicon polymers. The rigid aryl-ethynyl backbone imparts significant thermal stability, while the methyl and trimethylsilyl side groups enhance solubility in common organic solvents and improve processability.
The expected properties of these polymers are summarized in the table below, based on data from analogous polymer systems. mdpi.comresearchgate.netmdpi.com
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High (Td5 > 500 °C in N₂) | The aromatic and acetylenic units in the backbone create a rigid, stable structure. |
| Solubility | Good in common organic solvents (THF, CHCl₃, toluene) | The non-polar methyl and trimethylsilyl groups disrupt packing and increase entropy of dissolution. |
| Processability | Excellent | Good solubility and potential for melt processing before cross-linking. |
| Mechanical Properties | Can be tailored; often form strong, tough materials after curing. | Introduction of flexible units or block structures can enhance flexural strength and modulus. |
| Dielectric Properties | Low dielectric constant | The incorporation of bulky, non-polar silyl (B83357) groups and fluorinated segments (in copolymers) can lower the dielectric constant. mdpi.com |
| Optical Properties | Potentially fluorescent | The extended π-conjugation along the poly(aryleneethynylene) backbone often leads to fluorescence. |
Precursor for Advanced Inorganic Materials Development
Organosilicon polymers have long been recognized as valuable precursors for the synthesis of advanced silicon-based ceramics, such as silicon carbide (SiC) and silicon carbonitride (SiCN). nasa.govjmmab.com The polymer-to-ceramic conversion process involves the thermal decomposition (pyrolysis) of a carefully designed preceramic polymer in a controlled atmosphere. nasa.govresearchgate.netresearchgate.net Poly(this compound) or its copolymers are excellent candidates for this application due to their high silicon and carbon content. dtic.mil
The process begins with the synthesis of the preceramic polymer, which is then shaped into a desired form (e.g., fiber, coating, or bulk part). The polymer is subsequently cross-linked through thermal or chemical means to increase its molecular weight and prevent it from melting or volatilizing during pyrolysis. This curing step is crucial for achieving a high ceramic yield. jmmab.com
The final stage is pyrolysis, where the cross-linked polymer is heated to high temperatures (typically >1000 °C) in an inert atmosphere (e.g., argon or nitrogen). During this process, organic side groups are cleaved, and volatile byproducts are released, leading to the transformation of the polymer into an amorphous or nanocrystalline inorganic ceramic. nasa.govdtic.mil The chemical structure of the starting polymer directly influences the composition and microstructure of the final ceramic material. The presence of both silicon and a high proportion of carbon in a polymer derived from this compound makes it an ideal precursor for producing silicon carbide (SiC), potentially with an excess of carbon. The ceramic yield is expected to be high due to the thermally stable aromatic backbone. researchgate.netresearchgate.net
Silicon Carbide (SiC) Ceramics via Pyrolysis of Organosilicon Precursors
The conversion of organosilicon polymers into ceramic materials through pyrolysis is a well-established method for producing high-performance ceramics like silicon carbide (SiC) with controlled compositions and microstructures. While specific studies on the pyrolysis of polymers derived directly from this compound are not extensively documented, the general principles of using organosilicon precursors are applicable.
The process involves the thermal decomposition of a preceramic polymer, in this case, a hypothetical polymer synthesized using this compound as a monomer or co-monomer. Upon heating in an inert atmosphere, the organic components of the polymer are pyrolyzed, leading to the formation of a stable, inorganic ceramic residue. The final composition and properties of the SiC ceramic are highly dependent on the chemical structure of the precursor and the pyrolysis conditions.
Research on analogous organosilicon precursors, such as poly(silylenemethylene) and various polysiloxanes, has shown that the presence of aromatic and acetylenic groups in the polymer backbone can significantly influence the ceramic yield and the final microstructure of the SiC. researchgate.netmdpi.com The phenyl group in this compound can enhance the thermal stability of the precursor polymer, while the ethynyl group can provide a site for cross-linking reactions during pyrolysis, which is crucial for achieving a high ceramic yield.
The pyrolysis process typically involves several stages:
Cross-linking: Initial heating causes the polymer chains to cross-link, forming a rigid, infusible network. This step is vital to prevent the polymer from melting and volatilizing before it converts to a ceramic.
Organic-to-Inorganic Conversion: As the temperature increases, organic side groups are cleaved and eliminated as gaseous byproducts. This results in an amorphous intermediate material with an increasing inorganic character.
Crystallization: At higher temperatures, typically above 1200°C, the amorphous material begins to crystallize, forming nanostructured SiC. mdpi.com
The table below summarizes typical pyrolysis parameters and outcomes for different types of organosilicon precursors, providing a general reference for the expected behavior of a polymer derived from this compound.
| Precursor Type | Pyrolysis Temperature (°C) | Atmosphere | Ceramic Yield (%) | Final Ceramic Phase |
| Polycarbosilane | 800-1200 | Argon or Nitrogen | 60-80 | Amorphous SiC, β-SiC |
| Polysiloxane | 1000-1700 | Argon | 70-85 | Amorphous Si-O-C, β-SiC |
| Polysilazane | 1000-1600 | Nitrogen or Ammonia | 50-80 | Amorphous Si-N-C, α-Si₃N₄/β-SiC |
Silicon-Based Hybrid Materials for Catalysis and Adsorption
The functionalization of inorganic substrates with organosilanes is a powerful strategy for creating hybrid materials with tailored surface properties for applications in catalysis and adsorption. The unique structure of this compound makes it a promising candidate for the development of such materials.
The ethynyl group can be utilized for "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach the silane (B1218182) molecule to a variety of substrates, including mesoporous silica (B1680970), nanoparticles, and polymer supports. This allows for precise control over the surface chemistry of the material. The methylphenyl group can then act as the active site for catalysis or as a selective binding site for adsorption.
While direct catalytic applications of materials functionalized with this compound are still an emerging area of research, the principles have been demonstrated with other functional alkynylsilanes. For adsorption applications, the aromatic ring of the methylphenyl group can interact with various organic molecules through π-π stacking and hydrophobic interactions. This makes it potentially useful for the removal of organic pollutants from water or for the separation of aromatic compounds in chromatography.
Studies on mesoporous materials functionalized with other organosilanes have shown that the choice of the organic group has a significant impact on the adsorption capacity and selectivity of the material. researchgate.net For instance, materials functionalized with aminopropyl groups show a high affinity for acidic molecules, while those with mercaptopropyl groups are effective for adsorbing heavy metal ions. researchgate.net By analogy, the methylphenyl group of this compound would be expected to show a preference for adsorbing nonpolar, aromatic molecules.
The following table compares the adsorption capacities of different functionalized mesoporous silica materials for various adsorbates, highlighting the role of the organic functional group.
| Functional Group | Substrate | Adsorbate | Maximum Adsorption Capacity (mg/g) |
| 3-Aminopropyl | Mesoporous Silica (MCM-41) | Ibuprofen | ~150 |
| 3-Mercaptopropyl | Mesoporous Silica (MCM-41) | Rhodamine 6G | ~120 |
| Phenyl | Mesoporous Silica (SBA-15) | Toluene | ~200 |
| (Hypothetical) (3-methylphenyl)ethynyl | Mesoporous Silica | Aromatic Hydrocarbons | Potentially high due to π-π interactions |
This table includes data from studies on other organosilanes to illustrate the concept of surface functionalization for adsorption, as specific data for this compound-functionalized materials is not extensively available.
Exploration in Optoelectronic and Electronic Materials Research
The integration of silicon-containing moieties into π-conjugated organic materials has emerged as a key strategy for developing new generations of semiconductors for optoelectronic and electronic applications. The unique properties of this compound make it a valuable building block in this field.
Integration into π-Conjugated Systems for Charge Transport
π-conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of organic electronics. The delocalized π-electrons in these systems allow for the transport of charge carriers (electrons and holes), which is the fundamental process in the operation of organic electronic devices. Arylene-ethynylene units are common components of π-conjugated polymers due to their rigid, linear structure which promotes intermolecular interactions and efficient charge transport.
This compound can be incorporated into π-conjugated polymers through the polymerization of its ethynyl group. The resulting polymer would feature a polyacetylene backbone with pendant methylphenyl and trimethylsilyl groups. The extended π-conjugation along the polymer backbone would provide a pathway for charge transport.
The trimethylsilyl group plays a crucial role in these systems. It can improve the solubility and processability of the resulting polymers, which are often intractable. This allows for the fabrication of thin films with controlled morphology, which is essential for optimal device performance. Furthermore, the silicon atom can influence the electronic properties of the π-conjugated system through σ*-π conjugation, potentially lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level and facilitating electron injection and transport.
The charge transport characteristics of such polymers are typically evaluated by measuring the charge carrier mobility in an Organic Field-Effect Transistor (OFET) configuration. The mobility is a measure of how quickly charge carriers can move through the material under the influence of an electric field.
The table below shows typical charge carrier mobilities for various classes of π-conjugated polymers, providing a benchmark for the potential performance of polymers incorporating this compound.
| Polymer Class | Highest Reported Hole Mobility (cm²/Vs) | Highest Reported Electron Mobility (cm²/Vs) |
| Poly(3-hexylthiophene) (P3HT) | 0.1 - 1.0 | 10⁻³ - 10⁻² |
| Donor-Acceptor Copolymers | > 10 | > 1 |
| Poly(phenylene vinylene) (PPV) | 10⁻³ - 10⁻¹ | 10⁻⁴ - 10⁻² |
| Poly(arylene ethynylene) | 10⁻² - 1 | 10⁻³ - 10⁻¹ |
This table provides representative data for different classes of π-conjugated polymers to contextualize the potential charge transport properties of materials derived from this compound.
Potential as Active Components in Organic Electronic Devices and Sensors
The promising charge transport properties of π-conjugated systems derived from this compound make them attractive candidates for use as the active semiconductor layer in a variety of organic electronic devices.
In Organic Field-Effect Transistors (OFETs) , the π-conjugated polymer would form the channel through which the current flows between the source and drain electrodes. The performance of the OFET, including its on/off ratio and switching speed, would be directly related to the charge carrier mobility of the polymer and the quality of the interface between the polymer and the gate dielectric. researchgate.net
Furthermore, the sensitivity of the electronic properties of π-conjugated polymers to their environment makes them excellent materials for chemical sensors . The adsorption of analyte molecules onto the surface of the polymer film can induce changes in its conductivity or other electrical properties. mdpi.com The methylphenyl group in a polymer derived from this compound could provide specific binding sites for certain analytes, leading to a selective sensor response. For example, a sensor for volatile organic compounds (VOCs) could be developed based on the swelling of the polymer film upon exposure to the analyte vapor, which would modulate the intermolecular charge transport pathways.
The potential applications and the role of this compound-based materials are summarized below:
| Device Type | Role of the Material | Key Property |
| Organic Field-Effect Transistor (OFET) | Active semiconductor channel | High charge carrier mobility |
| Organic Light-Emitting Diode (OLED) | Emissive and charge transport layer | High photoluminescence quantum yield |
| Chemical Sensor | Sensing layer | Sensitivity to analyte binding |
Future Directions and Emerging Frontiers in Trimethyl 3 Methylphenyl Ethynyl Silane Research
Development of Sustainable and Biocatalytic Approaches for Ethynylsilane Transformations
A significant shift towards green chemistry is influencing the synthesis of organosilicon compounds. mdpi.com The future of ethynylsilane chemistry, including the synthesis of Trimethyl[(3-methylphenyl)ethynyl]silane, lies in developing more environmentally benign processes. Biocatalysis, which uses enzymes or whole organisms to catalyze chemical reactions, is a key area of this development. astrazeneca.comresearchgate.net
Biocatalysis offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions (often in water at ambient temperature), and the use of renewable and biodegradable catalysts. astrazeneca.comresearchgate.netscispace.com While biocatalytic methods for organosilicon chemistry are still emerging, they represent a significant frontier. nih.govnih.govresearchgate.net Research is focused on discovering or engineering enzymes, such as silicateins or modified metalloenzymes, that can mediate transformations directly at the silicon center or facilitate the formation of the silicon-carbon bond. nih.govnih.govchemrxiv.org Such enzymes could provide single-step routes to complex molecules that currently require multiple steps with traditional methods. astrazeneca.com The goal is to develop cost-effective, scalable, and sustainable processes for producing ethynylsilanes, reducing reliance on heavy metal catalysts and harsh organic solvents. tudelft.nldtu.dk
Table 1: Potential Biocatalytic Approaches for Ethynylsilane Chemistry
| Enzyme Class/System | Potential Reaction | Advantages in Ethynylsilane Synthesis |
|---|---|---|
| Engineered Cytochrome P450s/Metalloenzymes | Si-H bond activation, Si-C bond formation | Could enable direct, selective silylation reactions under mild conditions, avoiding pre-functionalized reagents. chemrxiv.org |
| Silicateins/Silaffin-related proteins | Silanol condensation, Si-O bond formation/hydrolysis | Useful for creating silyl (B83357) ether derivatives or for controlled hydrolysis of the trimethylsilyl (B98337) group. researchgate.netchemrxiv.org |
| Hydrolases (e.g., Lipases) | Kinetic resolution of chiral silanes | Potential for synthesizing enantiomerically pure chiral ethynylsilanes. nih.gov |
| Oxidoreductases | Oxidation of the methyl group on the aryl ring | Allows for late-stage functionalization to create multifunctional molecules. scispace.com |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The complexity of optimizing chemical reactions, such as the Sonogashira coupling used to synthesize many ethynylsilanes, has driven the adoption of automated synthesis and high-throughput experimentation (HTE). nih.govresearchgate.net These platforms use robotics and parallel processing to rapidly screen numerous reaction conditions, catalysts, and substrates simultaneously. nih.govyoutube.comyoutube.com This approach significantly accelerates the discovery of optimal reaction parameters, reducing the time and resources required compared to traditional one-at-a-time experimentation. youtube.comhovione.com
For a compound like this compound, HTE platforms can be used to:
Screen Catalysts: Quickly evaluate a large library of palladium catalysts and ligands for the Sonogashira coupling to identify the most efficient and selective system. nih.govthalesnano.com
Optimize Conditions: Systematically vary parameters like temperature, solvent, base, and concentration in multi-well plates to map the reaction landscape and find the highest-yielding conditions. youtube.comnih.gov
Explore Substrate Scope: Rapidly test the coupling of various aryl halides with trimethylsilylacetylene (B32187) to build libraries of related compounds for further study. researchgate.net
The integration of artificial intelligence and machine learning with these robotic systems is creating fully autonomous platforms that can design experiments, execute them, analyze the results, and decide on the next set of experiments in a closed loop. nih.govyoutube.com This technology promises to revolutionize the synthesis of specialized molecules like this compound. youtube.com
Table 2: Automated and HTE Platforms in Chemical Synthesis
| Platform Type | Key Features | Relevance to Ethynylsilane Research |
|---|---|---|
| Flow Chemistry Systems | Continuous processing, precise control over temperature and pressure, enhanced safety. fu-berlin.de | Rapid optimization of reaction conditions and scalable synthesis. thalesnano.com |
| Multi-Well Plate Robotics | Parallel execution of dozens or hundreds of reactions, small-scale material usage. youtube.com | Ideal for high-throughput screening of catalysts and reaction conditions for Sonogashira coupling. nih.govresearchgate.net |
| Integrated Robotic Systems ("Chemputer") | End-to-end automation from reagent handling to reaction, workup, and analysis. youtube.com | Enables autonomous discovery and synthesis of new ethynylsilane derivatives. youtube.comnih.gov |
Exploration of Ultrafast Spectroscopic Techniques for Reaction Dynamics
Understanding the precise sequence of events during a chemical reaction—bond breaking, bond formation, and the existence of fleeting intermediate states—is a fundamental goal of chemistry. Ultrafast spectroscopic techniques, which operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, provide a "molecular movie" of these dynamics. britannica.com
For reactions involving this compound, techniques like transient absorption spectroscopy are crucial. youtube.com In a typical experiment, a short laser pulse (the "pump") initiates the reaction, and a second, delayed pulse (the "probe") measures the absorption spectrum of the species present at that moment. britannica.comyoutube.com By varying the delay between the pump and probe, chemists can track the appearance and disappearance of reactants, intermediates, and products in real-time. researchgate.net
This approach could be used to:
Directly observe the transient intermediates in the Sonogashira catalytic cycle.
Study the dynamics of energy or electron transfer in photochemical reactions involving the ethynylsilane moiety. princeton.edudigitellinc.com
Understand the influence of the trimethylsilyl and methylphenyl groups on the electronic structure and reactivity of the excited states. mdpi.comchemrxiv.org
Gaining this fundamental understanding of reaction dynamics can lead to the rational design of more efficient catalysts and the discovery of new, light-driven reactions. digitellinc.comacs.org
Table 3: Ultrafast Spectroscopic Techniques and Their Applications
| Technique | Timescale | Information Obtained |
|---|---|---|
| Femtosecond Transient Absorption Spectroscopy | Femtoseconds to Nanoseconds | Tracks the electronic excited states of molecules, revealing pathways of energy dissipation and the formation of short-lived intermediates. britannica.comyoutube.com |
| Time-Resolved Infrared (TRIR) Spectroscopy | Picoseconds to Microseconds | Monitors changes in vibrational modes (i.e., chemical bonds) during a reaction, providing structural information about intermediates. |
| Time-Resolved X-ray Spectroscopy | Femtoseconds to Nanoseconds | Provides element-specific information about changes in electronic and geometric structure around a specific atom (e.g., a metal catalyst). digitellinc.com |
Application in Nanoscience and Nanomaterials Fabrication
The unique structure of this compound makes it a valuable building block for nanoscience and the "bottom-up" fabrication of advanced materials. ijemnet.commdpi.com The silane (B1218182) group can act as an anchor to bind the molecule to surfaces like silica (B1680970), metal oxides, or silicon wafers, while the ethynylphenyl group provides a rigid, conductive, or otherwise functional element. nih.govbeilstein-journals.orgnih.gov
Emerging applications in this area include:
Surface Functionalization: Forming self-assembled monolayers (SAMs) on nanoparticles or flat surfaces. nih.govresearchgate.net This can be used to control surface properties, such as hydrophobicity, or to provide a reactive handle (the alkyne) for further "click" chemistry.
Molecular Electronics: Using the molecule as a component in a molecular-scale electronic device. wikipedia.org The ethynylphenyl core can act as a "molecular wire," and its electronic properties can be tuned by the substituents. sigmaaldrich.comresearchgate.net The ability to form ordered layers is critical for fabricating such devices. ijemnet.commdpi.com
Precursors for Advanced Materials: Silicon-containing polymers with acetylenic units can serve as precursors to silicon carbide (SiC) ceramics, which are known for their hardness and thermal stability. unt.edu
Research in this area focuses on controlling the assembly of these molecules on surfaces to create highly ordered structures, which is key to realizing functional nanoscale devices. ijemnet.com
Table 4: Applications in Nanoscience and Nanomaterials
| Application Area | Role of this compound | Potential Nanomaterial/Device |
|---|---|---|
| Surface Modification | Acts as a surface coupling agent via the silane group. nih.govbeilstein-journals.org | Functionalized nanoparticles with tailored properties for catalysis or biomedical applications. researchgate.netgoogle.com |
| Molecular Electronics | Serves as a molecular wire or component in a single-molecule junction. wikipedia.orgsigmaaldrich.com | Molecular transistors, rectifiers, or sensors. researchgate.net |
| Ceramic Precursors | Monomer for polymerization into a silicon-carbon backbone polymer. unt.edu | High-strength, high-temperature ceramic fibers and coatings. |
Synergistic Combinations with Other Functional Groups for Multifunctional Systems
A key frontier in chemical synthesis is the design of multifunctional molecules where different components of the molecule perform distinct, often synergistic, roles. The structure of this compound is an excellent scaffold for this purpose. The trimethylsilyl group provides a reactive handle for cross-coupling and a protecting group, the tolyl group can be further functionalized, and the ethynyl (B1212043) unit is a rigid linker that can participate in subsequent reactions.
Future research will likely focus on synthesizing analogues of this compound that incorporate other functional groups to create complex, task-specific molecules. Examples include:
Orthogonal Reactivity: Introducing a second functional group, such as a boronic ester or an additional halide, that can react under different conditions than the silylalkyne. This allows for the stepwise, controlled construction of complex molecular architectures.
Sensing and Imaging: Attaching a fluorescent dye or a receptor unit to the phenyl ring. The electronic properties of the ethynylsilane could modulate the fluorescence in response to binding an analyte, creating a chemosensor.
Polymerization Sites: Creating monomers with two or more ethynylsilane moieties to build highly cross-linked, porous polymers for applications in gas storage or catalysis.
The ability to combine the properties of the ethynylsilane with other chemical functionalities opens a vast design space for creating new materials and molecular systems with tailored properties. researchgate.netresearchgate.net
Q & A
Basic: What are the recommended synthetic routes for Trimethyl[(3-methylphenyl)ethynyl]silane, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling between 3-methylphenylacetylene and trimethylsilyl acetylene derivatives can be employed. Key parameters include:
- Catalyst system : Use Pd(PPh₃)₂Cl₂ (0.5-2 mol%) with CuI (1-3 mol%) as a co-catalyst .
- Solvent/base : Optimize with diisopropylamine (iPr₂NH) in CH₂Cl₂ or THF under inert atmospheres (argon/nitrogen) .
- Temperature : Reactions often proceed at 25–50°C for 12–24 hours.
- Purification : Flash chromatography (SiO₂, hexane/ethyl acetate) or distillation yields >90% purity.
To improve yields, ensure rigorous exclusion of moisture/oxygen and pre-activate catalysts. Lowering reaction temperatures (e.g., 0°C initiation) can minimize side reactions .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and a face shield. Inspect gloves for integrity before use and follow proper removal techniques .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent degradation.
No specific acute toxicity data are available, but assume irritant properties for skin/eyes based on structural analogs .
Basic: What analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include δ 0.25 ppm (s, 9H, Si(CH₃)₃), δ 7.2–7.4 ppm (aromatic protons), and δ 90–110 ppm (ethynyl carbons) .
- IR spectroscopy : Confirm ethynyl C≡C stretch at ~2157 cm⁻¹ and Si-CH₃ stretches at 1250–750 cm⁻¹ .
- Mass spectrometry : Look for molecular ion [M⁺] at m/z 204 (C₁₂H₁₆Si) with fragmentation patterns matching silyl cleavage .
Cross-validate with elemental analysis and compare retention factors (Rf) in TLC against known standards.
Advanced: How does the electronic nature of the trimethylsilyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The trimethylsilyl (TMS) group acts as a stabilizing moiety:
- Steric effects : TMS shields the ethynyl carbon, reducing undesired homo-coupling.
- Electronic effects : The σ-donating Si-CH₃ groups lower the alkyne’s electron density, facilitating oxidative addition in Pd-catalyzed reactions .
- Desilylation : Under basic conditions (e.g., K₂CO₃/MeOH), TMS can be cleaved to generate terminal alkynes for further functionalization .
Comparative studies with non-silylated analogs show 20–30% higher yields in Suzuki-Miyaura couplings due to reduced side reactivity .
Advanced: What computational methods are suitable for modeling the steric and electronic properties of this compound, and how do they correlate with experimental observations?
Methodological Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to map HOMO/LUMO orbitals, revealing electron-rich regions at the ethynyl group and electron deficiency at the silyl moiety .
- Molecular dynamics : Simulate steric hindrance effects in solvent environments (e.g., THF) to predict reaction pathways.
- QSPR models : Correlate logP values (experimental: ~3.5) with solubility data to optimize reaction solvents .
Experimental NMR chemical shifts (e.g., δ 0.25 ppm for Si(CH₃)₃) align with computed isotropic shielding constants within 5% error .
Advanced: How can researchers resolve contradictions in reported reaction outcomes when using this compound as a synthon in complex transformations?
Methodological Answer:
- Control experiments : Replicate conditions with strict purity checks (e.g., GC-MS for side products). For example, trace water may hydrolyze the TMS group, altering reactivity .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., desilylated species).
- Literature cross-referencing : Compare datasets from independent studies (e.g., catalytic loading in vs. ). Discrepancies in yields may arise from differences in Pd catalyst pre-activation.
- Database mining : Leverage tools like PubChem and Reaxys to identify unreported byproducts or alternative pathways .
Advanced: What role does this compound play in material science, particularly in polymer or electronic device fabrication?
Methodological Answer:
- Polymer precursors : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) to create cross-linked networks with tunable thermal stability (Tg > 150°C) .
- Conductive films : Incorporate into π-conjugated systems via Sonogashira coupling to enhance charge mobility in organic semiconductors (hole mobility: ~10⁻³ cm²/V·s) .
- Surface functionalization : Silane groups anchor molecules to SiO₂ substrates in FETs, improving device reproducibility (RSD < 5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
